molecular formula C11H18O5 B11875551 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B11875551
M. Wt: 230.26 g/mol
InChI Key: VRNXQLJCSQQIPT-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C11H18O5 and a molar mass of 230.26 g/mol . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system with a hydroxyethyl group and a carboxylate ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable diol with a cyclic ketone under acidic conditions to form the spirocyclic ring system. The hydroxyethyl group is then introduced through a subsequent esterification reaction. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can further enhance the production yield and reduce the overall cost of manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the spirocyclic ring system can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate is unique due to its hydroxyethyl group, which provides additional sites for hydrogen bonding and chemical modification. This makes it a versatile compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C11H18O5/c12-5-6-14-10(13)9-1-3-11(4-2-9)15-7-8-16-11/h9,12H,1-8H2

InChI Key

VRNXQLJCSQQIPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)OCCO)OCCO2

Origin of Product

United States

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